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Compound of Interest

Compound Name: LSD1-IN-20

Cat. No.: B15143510

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LSD1-IN-20 in high-

throughput screening (HTS) campaigns to identify and characterize novel inhibitors of Lysine-

Specific Demethylase 1 (LSD1). Detailed protocols for common HTS assays, comparative data

for various LSD1 inhibitors, and visualizations of key biological pathways and experimental

workflows are included to facilitate assay development, data interpretation, and overall drug

discovery efforts.

Introduction to LSD1 and LSD1-IN-20
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent

monoamine oxidase that plays a critical role in epigenetic regulation. It primarily removes

methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9

(H3K9me1/2).[1] By modulating histone methylation, LSD1 influences chromatin structure and

gene expression. Its overexpression has been implicated in the pathogenesis of various

cancers, making it an attractive therapeutic target.[1][2] LSD1 can also demethylate non-

histone proteins such as p53 and DNMT1.[1]
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LSD1-IN-20 is a potent, non-covalent dual inhibitor of LSD1 and G9a methyltransferase.[1] Its

activity against both targets makes it a valuable tool for investigating the roles of these

enzymes in health and disease.

Quantitative Data Summary
The following tables summarize the biochemical and cellular activities of LSD1-IN-20 and other

well-characterized LSD1 inhibitors for comparative purposes.

Table 1: Biochemical Activity of Selected LSD1 Inhibitors

Compoun
d

Type
LSD1 Kᵢ
(µM)

LSD1 IC₅₀
(µM)

G9a Kᵢ
(µM)

MAO-A
IC₅₀ (µM)

MAO-B
IC₅₀ (µM)

LSD1-IN-

20

Reversible,

Dual
0.44[1] - 0.68[1] - -

Tranylcypr

omine

(TCP)

Irreversible 271[3] 5.6[3] - 2.84[3] 0.73[3]

GSK-LSD1 Reversible - 0.016[4] - >100[3] >100[3]

ORY-1001

(Iadademst

at)

Irreversible - 0.023[4] - >100[5] >100[5]

SP-2509 Reversible - 2.5[3] - >100[3] >100[3]

Table 2: Anti-proliferative Activity of LSD1-IN-20 and Other Inhibitors in Cancer Cell Lines
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Compound Cell Line Cancer Type IC₅₀ (µM)

LSD1-IN-20 THP-1
Acute Myeloid

Leukemia
0.51 (72h)[1]

LSD1-IN-20 MDA-MB-231 Breast Cancer 1.60 (72h)[1]

GSK-LSD1 PeTa
Merkel Cell

Carcinoma
~0.01 (6 days)[4]

ORY-1001

(Iadademstat)
PeTa

Merkel Cell

Carcinoma
~0.01 (6 days)[4]

MC3340 NB4
Acute Promyelocytic

Leukemia
0.6[6]

MC3340 MV4-11
Acute Myeloid

Leukemia
0.4[6]

Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are

provided.
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High-Throughput Screening Workflow for LSD1 Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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